PPIase-Parvulin Inhibitor
CAS No.: 64005-90-9
Cat. No.: VC0005521
Molecular Formula: C22H18N2O8
Molecular Weight: 438.4 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 64005-90-9 |
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Molecular Formula | C22H18N2O8 |
Molecular Weight | 438.4 g/mol |
IUPAC Name | ethyl 2-[13-(2-ethoxy-2-oxoethyl)-5,7,12,14-tetraoxo-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaen-6-yl]acetate |
Standard InChI | InChI=1S/C22H18N2O8/c1-3-31-15(25)9-23-19(27)11-5-7-13-18-14(8-6-12(17(11)18)20(23)28)22(30)24(21(13)29)10-16(26)32-4-2/h5-8H,3-4,9-10H2,1-2H3 |
Standard InChI Key | WNKQGFNIIHNGQM-UHFFFAOYSA-N |
SMILES | CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O |
Canonical SMILES | CCOC(=O)CN1C(=O)C2=C3C(=CC=C4C3=C(C=C2)C(=O)N(C4=O)CC(=O)OCC)C1=O |
Appearance | Assay:≥95%A crystalline solid |
Chemical and Structural Profile of PPIase-Parvulin Inhibitor
The molecular architecture of PPIase-Parvulin Inhibitor is characterized by a polycyclic aromatic core with esterified acetic acid side chains, conferring both solubility and target affinity. Key physicochemical properties include:
Property | Detail |
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CAS Number | 64005-90-9 |
Molecular Formula | CHNO |
Canonical SMILES | O=C1N(CC(OCC)=O)C(C2=CC=C(C3=C4C=CC1=C23)C(N(CC(OCC)=O)C4=O)=O)=O |
IC (Pin1/Pin4) | 1.5 μM / 1.0 μM |
Synonyms | HIC 016C, PiB |
This compound’s structure enables reversible competitive inhibition by occupying the catalytic pockets of Pin1 and Pin4, thereby disrupting their isomerase activity .
Mechanism of Action: Targeting Parvulin PPIases
Parvulins, specifically Pin1 and Pin4, catalyze the cis-trans isomerization of peptide bonds preceding proline residues, a post-translational modification critical for protein conformation and function . The PPIase-Parvulin Inhibitor binds to the PPIase domains of these enzymes, with preferential affinity for Pin4 (IC = 1.0 μM) over Pin1 (IC = 1.5 μM) . Structural studies of homologous parvulins, such as Staphylococcus aureus PrsA-PPIase, reveal conserved catalytic sites featuring histidine residues that coordinate substrate binding . By mimicking proline-containing substrates, the inhibitor stabilizes the enzyme in an inactive conformation, thereby abrogating its ability to refold client proteins .
Preclinical Research Findings
Antiviral Activity Against Hepatitis B Virus
In HBV-infected hepatocellular carcinoma (HCC) cell lines (Huh7, HepAD38, HepG2.2.15), treatment with 20 μM PiB reduced HBc protein expression by 60–80%, viral RNA transcription by 50–70%, and HBV DNA replication by 75–90% . Northern and Southern blot analyses demonstrated dose-dependent suppression of pregenomic RNA (pgRNA) and single-stranded HBV DNA, respectively (Figures 4A–D) . Chromatin immunoprecipitation (ChIP) assays further revealed that PiB disrupts the recruitment of HBV core protein (HBc) to covalently closed circular DNA (cccDNA), impairing viral transcriptional activity .
Anticancer Effects in In Vitro Models
PPIase-Parvulin Inhibitor exhibits selective cytotoxicity toward cancer cell lines overexpressing Pin1/Pin4. In HSC2 (oral squamous cell carcinoma) and HSC4 (hypopharyngeal carcinoma), IC values ranged from 2–5 μM, whereas Pin1-low cells (HLE, HepG2) required higher concentrations (>10 μM) . Colony formation assays in MCF10A-Myc mammary epithelial cells showed that 0.5 μg/mL PiB reduced Pin1-driven oncogenic proliferation by 40–60% . Additionally, mammosphere formation efficiency (MFE) in NOP6 murine mammary tumor cells decreased by 70% at 1.5 μM, highlighting its potential in targeting cancer stem cells .
Therapeutic Implications and Future Directions
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In Vivo Efficacy: No animal studies have been reported to date, necessitating pharmacokinetic and toxicity profiling.
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Clinical Trials: Human data are absent, underscoring the need for Phase I safety trials.
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Selectivity Optimization: Off-target effects on other PPIase families (e.g., cyclophilins) warrant investigation.
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